molecular formula C15H13ClN2O5 B5854614 4-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-CARBONYL]MORPHOLINE

4-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-CARBONYL]MORPHOLINE

Cat. No.: B5854614
M. Wt: 336.72 g/mol
InChI Key: KLAQNCVNXUTFQR-UHFFFAOYSA-N
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Description

4-[5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl]morpholine is a complex organic compound characterized by the presence of a furan ring substituted with a 2-chloro-4-nitrophenyl group and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-chloro-4-nitrophenyl)furan-2-carbonyl]morpholine typically involves multi-step organic reactionsThe final step involves the coupling of the furan derivative with morpholine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-[5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and morpholine moiety also contribute to its overall activity by facilitating binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
  • 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide
  • 2-Nitro-4-chlorophenol

Uniqueness

4-[5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl]morpholine is unique due to the combination of its structural components, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[5-(2-chloro-4-nitrophenyl)furan-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c16-12-9-10(18(20)21)1-2-11(12)13-3-4-14(23-13)15(19)17-5-7-22-8-6-17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAQNCVNXUTFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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